3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide
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Overview
Description
“3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, hydroxy, oxo, chromenyl, and methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Chromenyl Group: The chromenyl group can be synthesized from a coumarin derivative through a series of hydroxylation and oxidation reactions.
Coupling Reactions: The benzodioxole and chromenyl groups can be coupled using a suitable linker, such as a propanamide chain, through amide bond formation.
Introduction of the Methoxybenzyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the oxo group in the chromenyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a quinone derivative, while reduction of the oxo group could produce a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the chromenyl and benzodioxole groups suggests possible antioxidant and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. The combination of functional groups may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include antioxidant defense mechanisms, anti-inflammatory signaling, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-benzylpropanamide
- 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-hydroxybenzyl)propanamide
Uniqueness
The uniqueness of “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxybenzyl group, in particular, may enhance its solubility, stability, or bioavailability.
Properties
Molecular Formula |
C27H23NO7 |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H23NO7/c1-32-18-9-6-16(7-10-18)14-28-24(29)13-20(17-8-11-22-23(12-17)34-15-33-22)25-26(30)19-4-2-3-5-21(19)35-27(25)31/h2-12,20,30H,13-15H2,1H3,(H,28,29) |
InChI Key |
WEKWKDYKDNEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
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